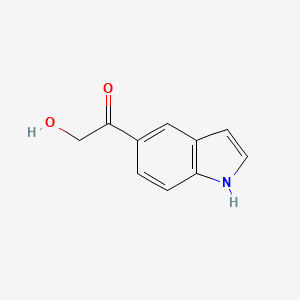

2-hydroxy-1-(1H-indol-5-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-(1H-indol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-10(13)8-1-2-9-7(5-8)3-4-11-9/h1-5,11-12H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMURGMEAMZZIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191990 |

Source

|

| Record name | Ketone, hydroxymethyl 5-indolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38693-06-0 |

Source

|

| Record name | Ketone, hydroxymethyl 5-indolyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038693060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, hydroxymethyl 5-indolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-hydroxy-1-(1H-indol-5-yl)ethanone: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 2-hydroxy-1-(1H-indol-5-yl)ethanone, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this and similar molecular scaffolds.

Introduction and Molecular Overview

This compound belongs to the broad class of indole derivatives, which are a cornerstone of many natural products and pharmacologically active compounds. The indole nucleus is a privileged scaffold in drug discovery, and its substitution at the 5-position, combined with a hydroxyethanone side chain, presents a unique combination of functional groups that could lead to novel biological activities. Indolyl ethanone derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This guide will delve into the predicted chemical properties, a proposed synthetic route, and the potential therapeutic applications of this intriguing molecule.

Predicted Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is scarce. However, by analyzing its constituent parts—the indole ring and the α-hydroxy ketone moiety—and data from its precursor, 1-(1H-indol-5-yl)ethanone, we can predict its key properties.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties.

| Property | Predicted/Known Value | Source/Basis |

| Molecular Formula | C₁₀H₉NO₂ | - |

| Molecular Weight | 175.19 g/mol | - |

| CAS Number | 38693-06-0 | [1] |

| Appearance | Likely a solid at room temperature | Based on related compounds[2] |

| Melting Point | Expected to be higher than 1-(1H-indol-5-yl)ethanone (94-95 °C) due to hydrogen bonding | Based on precursor data[3] |

| Boiling Point | Predicted to be higher than 1-(1H-indol-5-yl)ethanone (333.9°C at 760 mmHg) | Based on precursor data[3] |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., ethanol, DMSO, DMF) and low solubility in water. | General chemical principles |

| XLogP3 | Predicted to be lower than the precursor (XLogP3 = 2) due to the added hydroxyl group. | Based on precursor data[3] |

Predicted Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of a novel compound. Below are the predicted key features in ¹H NMR, ¹³C NMR, and IR spectra for this compound.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the indole ring protons, the methylene protons, and the hydroxyl proton.

-

Indole NH (~8.5-9.0 ppm, broad singlet): This proton is typically deshielded and may exhibit broadening due to quadrupole coupling with the nitrogen atom.

-

Indole Aromatic Protons (~6.5-8.5 ppm): The protons on the indole ring will appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by the substitution at the 5-position.

-

Methylene Protons (-CH₂OH, ~4.5-5.0 ppm, singlet or doublet): These protons are adjacent to a carbonyl group and a hydroxyl group, leading to a downfield shift. The signal may be a singlet or could be split by the hydroxyl proton depending on the solvent and concentration.

-

Hydroxyl Proton (-OH, variable shift, broad singlet): The chemical shift of the hydroxyl proton is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O, ~190-200 ppm): The ketone carbonyl carbon is typically found in this downfield region.

-

Indole Aromatic Carbons (~100-140 ppm): The eight carbons of the indole ring will give rise to signals in this range.

-

Methylene Carbon (-CH₂OH, ~60-70 ppm): The carbon of the hydroxymethyl group will appear in this region.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (~3200-3500 cm⁻¹, broad): A broad absorption band characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

N-H Stretch (~3300-3400 cm⁻¹, sharp to broad): The indole N-H stretch will be present in this region.

-

C=O Stretch (~1650-1680 cm⁻¹): A strong absorption band corresponding to the ketone carbonyl group. The position may be slightly lower than a typical ketone due to conjugation with the indole ring.

-

C=C Aromatic Stretch (~1400-1600 cm⁻¹): Multiple bands corresponding to the carbon-carbon double bond stretching vibrations within the indole ring.

Proposed Synthesis and Purification

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the commercially available indole-5-carboxylic acid. This proposed pathway leverages a known procedure for the synthesis of the precursor, 1-(1H-indol-5-yl)ethanone, followed by a standard alpha-hydroxylation of the ketone.

Synthesis Workflow

Sources

An In-depth Technical Guide to 2-hydroxy-1-(1H-indol-5-yl)ethanone Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-hydroxy-1-(1H-indol-5-yl)ethanone derivatives and their analogues. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. This document will delve into the synthetic methodologies, structure-activity relationships (SAR), and the diverse biological activities exhibited by these molecules, offering insights into their potential as scaffolds for novel drug discovery.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets. The versatility of the indole ring system allows for substitutions at multiple positions, leading to a diverse chemical space for the exploration of therapeutic agents.

Derivatives of indole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of an ethanone moiety, particularly with a hydroxyl group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will focus specifically on derivatives of this compound, exploring how modifications to this core structure impact its biological profile.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on the indole ring and the ethanone side chain.

General Synthetic Approach

A common strategy involves the acylation of a substituted indole at the C5 position, followed by α-hydroxylation of the ketone. Key synthetic transformations are outlined below.

Caption: General synthetic workflow for this compound and its analogues.

Detailed Experimental Protocol: Synthesis of a Hydrazone Derivative

The following protocol is adapted from methodologies described for the synthesis of related indole-hydrazone derivatives, which are known to possess significant biological activity.[3][4] This protocol serves as a representative example of how the core structure can be modified to generate a library of analogues.

Step 1: Synthesis of the Hydrazide Intermediate

-

Dissolve the starting indole derivative (e.g., indole-3-acetic acid) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8-10 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

To the resulting ester dissolved in ethanol, add hydrazine hydrate.

-

Reflux the mixture for 12-16 hours.

-

Cool the reaction and collect the precipitated hydrazide by filtration.

Step 2: Condensation to Form the Hydrazone

-

Dissolve the synthesized hydrazide and a substituted 2-hydroxy-1-phenylethanone in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize the product from a suitable solvent to obtain the pure indole-hydrazone derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the indole ring and the aromatic ring of the ethanone moiety.

Caption: Key structural modifications influencing the biological activity of the core scaffold.

Studies on related indole derivatives have provided valuable SAR insights:

-

Substitution on the Indole Nitrogen (N1): The nature of the substituent at the N1 position can significantly impact activity. For instance, in a series of 1-(1H-indol-1-yl)ethanone derivatives, modifications at this position were crucial for their inhibitory activity against CBP/EP300 bromodomains, which are implicated in cancer.[5]

-

Substitution on the Benzene Portion of the Indole Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring of the indole nucleus can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. For example, nitro and bromo substitutions have been shown to enhance the antimalarial activity of indolyl-3-ethanone-α-thioether derivatives.[6]

-

Modification of the Carbonyl Group: The carbonyl group of the ethanone moiety is a key site for derivatization. The formation of hydrazones and Schiff bases has been a successful strategy to enhance the anti-inflammatory and anticancer activities of indole derivatives.[2][3]

-

Linkage Position: The point of attachment of substituents or other ring systems to the indole core is critical. Studies on bis-indole compounds have shown that the linkage position (e.g., 5-5', 6-6') dramatically affects the molecule's overall shape and its ability to bind to target proteins.[7]

Diverse Biological Activities and Therapeutic Potential

While specific data on this compound is limited, the broader class of indole-ethanone derivatives has demonstrated a remarkable range of biological activities.

| Biological Activity | Key Findings for Analogous Compounds | Potential Therapeutic Application | Reference |

| Anticancer | Inhibition of CBP/EP300 bromodomains by 1-(1H-indol-1-yl)ethanone derivatives, leading to reduced cell growth in prostate cancer cell lines. | Prostate Cancer | [5] |

| Mild anticancer activity of indole-hydrazone derivatives against breast cancer cell lines (MCF-7). | Breast Cancer | [2] | |

| Anti-inflammatory | Indole-hydrazone derivatives showed significant anti-inflammatory activity in carrageenan-induced edema models, with some compounds exhibiting better inhibition than indomethacin. | Inflammatory Disorders | [2][8] |

| Antimicrobial | Novel 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives exhibited excellent antibacterial activity against S. aureus, B. subtilis, and E. coli. | Bacterial Infections | [9] |

| Antimalarial | Indolyl-3-ethanone-α-thioether derivatives were designed as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). | Malaria | [6] |

| Antiviral | Indanone derivatives, a related class of compounds, have shown antiviral activity. | Viral Infections | [1][10] |

| Neurodegenerative Diseases | Indanone-containing compounds, such as the FDA-approved drug donepezil, are potent acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. | Alzheimer's Disease | [10][11] |

| Fused tricyclic pyrazino[1,2-a]indol-1(2H)-one derivatives have shown potential in inhibiting amyloid-β aggregation. | Alzheimer's Disease | [12] | |

| Serotonin Receptor Ligands | Certain indole derivatives act as ligands for serotonin 5-HT1A and 5-HT2A receptors, suggesting potential applications in treating anxiety and cognitive disorders. | Anxiety, Cognitive Disorders | [13] |

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its analogues underscore the potential of this chemical class. Future research should focus on:

-

Systematic SAR Studies: A comprehensive investigation of substitutions at various positions of the core molecule is necessary to delineate the precise structural requirements for different biological activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential to assess their drug-likeness and potential for in vivo efficacy.

References

-

Ali, M. A., et al. (2008). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o912. [Link]

-

Chauhan, A., & Sharma, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 846-877. [Link]

-

Fun, H. K., et al. (2008). 1-(2-Hydr-oxy-5-methyl-phen-yl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o912. [Link]

-

He, H., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 149, 144-162. [Link]

-

Pawar, S. S., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 564-576. [Link]

-

Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry, 5(6), 1261-1273. [Link]

-

Singh, S., et al. (2020). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 17(1), 104-116. [Link]

-

Wikipedia contributors. (2024). Ibogaine. Wikipedia, The Free Encyclopedia. [Link]

-

Melaugh, G., et al. (2011). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 54(19), 6611-6627. [Link]

-

Ibrahim, Z. Y., et al. (2020). Molecular structures of design indolyl-3-ethanone-α-thioethers derivatives and their hypothetical activities. ResearchGate. [Link]

-

Wujec, M., et al. (2022). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 27(18), 5898. [Link]

-

Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1-19. [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. [Link]

-

Sadek, B., et al. (2022). Design, synthesis and structure-activity relationship studies of 3-phenylpyrazino[1,2-a]indol-1(2H)-ones as amyloid aggregation and cholinesterase inhibitors with antioxidant activity. ResearchGate. [Link]

-

Patil, S. A., et al. (2017). Recent Developments in Biological Activities of Indanones. European Journal of Medicinal Chemistry, 138, 1-19. [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. japsonline.com [japsonline.com]

- 3. 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2-Hydr-oxy-5-methyl-phen-yl)ethanone [(1H-indol-3--yl)acet-yl]hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 10. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Determining the Solubility of 2-hydroxy-1-(1H-indol-5-yl)ethanone in Various Solvents

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical framework for characterizing the solubility of 2-hydroxy-1-(1H-indol-5-yl)ethanone, a novel indole derivative with potential therapeutic applications. In the absence of established public data for this specific molecule, this document serves as a first-principles guide, detailing the theoretical considerations, robust experimental protocols, and data interpretation strategies necessary for a thorough solubility assessment. We will explore both thermodynamic and kinetic solubility assays, provide a rationale for solvent selection based on physicochemical properties and Hansen Solubility Parameters, and situate these experimental choices within the broader context of pharmaceutical development and regulatory expectations.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising chemical entity from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount parameter. Insufficient solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and inadequate bioavailability.[1] For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile across a range of solvents and pH conditions is therefore not merely a data-gathering exercise; it is a fundamental prerequisite for informed decision-making in lead optimization, formulation development, and predicting in vivo performance.[2]

This guide focuses on this compound, a molecule of interest due to the prevalence of the indole scaffold in pharmacologically active compounds.[3][4] The presence of a hydroxyl group, a ketone, and the indole N-H moiety suggests a molecule with complex solubility behavior, capable of engaging in hydrogen bonding as both a donor and an acceptor.[5][6][7] This document will provide the necessary theoretical foundation and practical, step-by-step protocols to rigorously determine the solubility of this and other similar drug candidates.

Theoretical Framework for Solubility Assessment

A scientifically sound approach to solubility determination begins with an understanding of the physicochemical properties of the target molecule and the principles governing its interaction with various solvents.

Physicochemical Properties of this compound

-

Indole Ring: The indole nucleus is a versatile scaffold. The N-H group is a hydrogen bond donor, and the aromatic system can participate in π-π stacking and hydrophobic interactions.[4][6] The lone pair of electrons on the nitrogen atom is involved in the aromatic system, rendering the indole nitrogen weakly basic.[8]

-

Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and a weak hydrogen bond acceptor, significantly increasing the potential for interaction with polar and protic solvents like water.

-

Ketone Group (C=O): The carbonyl oxygen is a hydrogen bond acceptor, contributing to the molecule's polarity.

-

pKa Prediction: The acidity of the indole N-H is low (pKa around 17 in water), meaning it will not be significantly deprotonated in physiological pH ranges.[9] The hydroxyl group is phenolic-like, and its acidity will be influenced by the electron-withdrawing nature of the acetyl group. Predicting the pKa is crucial as it dictates the ionization state of the molecule at different pH values, which in turn dramatically affects solubility.[10][11]

Solvent Selection: A Hansen Solubility Parameter Approach

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic nonpolar interactions.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solvent and solute, the higher the likelihood of dissolution.[12][13] For this compound, we would anticipate good solubility in solvents with moderate to high δP and δH values, such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[14]

A logical workflow for solvent selection is presented below:

Caption: Workflow for rational solvent selection for solubility studies.

Experimental Protocols

Two primary types of solubility assays are employed in drug development: kinetic and thermodynamic. Kinetic assays are high-throughput and suitable for early discovery, while thermodynamic assays are lower-throughput but provide the "gold standard" equilibrium solubility value.[15][16]

Kinetic Solubility Assay

This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer. It reflects the solubility of a supersaturated solution and is useful for ranking compounds in early-stage discovery.[17][18][19]

Protocol: High-Throughput Kinetic Solubility Determination

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[17]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This results in a final DMSO concentration of 1%.[19]

-

Incubation: Seal the plate and shake at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1.5 to 2 hours.[15]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[15]

-

Quantification (Optional but Recommended): For more precise measurement, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a calibration curve.[17]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. It is the definitive measure of solubility and is crucial for later-stage development and regulatory submissions.[20][21]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely known volume of the selected solvent or aqueous buffer. Ensure there is enough solid to maintain a saturated solution with visible excess solid at the end of the experiment.[20]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours.[20] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For aqueous buffers, it is critical to measure the pH of the saturated solution to check for any changes.[20]

-

Filtration/Centrifugation: To remove any remaining undissolved microparticles, either centrifuge the aliquot at high speed or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF). The first few drops of the filtrate should be discarded to prevent drug loss due to filter adsorption.[17]

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Solid-State Analysis: It is best practice to analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate transformations during the experiment.

The overall workflow for determining both kinetic and thermodynamic solubility can be visualized as follows:

Caption: Comparative workflow of kinetic vs. thermodynamic solubility assays.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | ~175 g/mol | Low molecular weight is generally favorable for solubility. |

| Hydrogen Bond Donors | 2 (N-H, O-H) | High potential for interaction with protic solvents.[5] |

| Hydrogen Bond Acceptors | 2 (C=O, -OH) | High potential for interaction with protic solvents.[5] |

| Predicted LogP | 1.0 - 2.0 | Indicates moderate lipophilicity; likely to have some aqueous solubility but also solubility in organic solvents. |

| Predicted pKa | ~9-10 (phenolic OH) | Solubility will be pH-dependent, increasing at pH > pKa. |

Table 2: Example Solubility Data for this compound

| Solvent/Medium | Temperature (°C) | Assay Type | Solubility (µg/mL) |

| PBS (pH 7.4) | 25 | Kinetic | [Experimental Value] |

| PBS (pH 7.4) | 37 | Thermodynamic | [Experimental Value] |

| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | [Experimental Value] |

| Water | 25 | Thermodynamic | [Experimental Value] |

| Ethanol | 25 | Thermodynamic | [Experimental Value] |

| Propylene Glycol | 25 | Thermodynamic | [Experimental Value] |

| DMSO | 25 | Thermodynamic | [Experimental Value] |

Regulatory Context and Authoritative Grounding

Solubility data is a cornerstone of the Biopharmaceutics Classification System (BCS), a framework used by regulatory agencies like the FDA and EMA.[22] According to the International Council for Harmonisation (ICH) M9 guideline, a drug substance is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[23][24][25] Therefore, determining the thermodynamic solubility in buffers at pH 1.2, 4.5, and 6.8 is a regulatory expectation for many oral drug products.[22][23] The protocols described in this guide are designed to generate data that is compliant with these regulatory standards.

Conclusion

Determining the solubility of a new chemical entity like this compound is a critical, multi-faceted process that underpins successful drug development. This guide has provided a comprehensive roadmap, from theoretical predictions based on molecular structure to detailed, actionable protocols for both high-throughput kinetic screening and gold-standard thermodynamic measurements. By employing a rational, evidence-based approach to solvent selection and experimental design, researchers can generate high-quality, reliable solubility data. This not only de-risks the development process by identifying potential liabilities early but also provides the foundational knowledge required for effective formulation design and regulatory success.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved February 7, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved February 7, 2026, from [Link]

-

1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. (2008). Acta Crystallographica Section E: Structure Reports Online. Retrieved February 7, 2026, from [Link]

-

HSP Basics. (n.d.). Prof Steven Abbott. Retrieved February 7, 2026, from [Link]

-

ICH M9 Biopharmaceutics classification system-based biowaivers. (2019). International Council for Harmonisation. Retrieved February 7, 2026, from [Link]

-

Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. (2011). Biophysical Journal. Retrieved February 7, 2026, from [Link]

-

Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceutics. Retrieved February 7, 2026, from [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved February 7, 2026, from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 7, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies. Retrieved February 7, 2026, from [Link]

-

Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (2024). Journal of Chemical Information and Modeling. Retrieved February 7, 2026, from [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency. Retrieved February 7, 2026, from [Link]

-

Formulation strategies for poorly soluble drugs. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved February 7, 2026, from [Link]

-

Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights. (2024). Angewandte Chemie International Edition. Retrieved February 7, 2026, from [Link]

-

Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (2022). Molecules. Retrieved February 7, 2026, from [Link]

-

Drawing graphs with dot. (2015). Graphviz. Retrieved February 7, 2026, from [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). AAPS PharmSciTech. Retrieved February 7, 2026, from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. Retrieved February 7, 2026, from [Link]

-

Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. Retrieved February 7, 2026, from [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2024). The Chemical Record. Retrieved February 7, 2026, from [Link]

-

ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2023). Admescope. Retrieved February 7, 2026, from [Link]

-

MOLECULAR DOCKING AND ADMET STUDIES OF ETHANONE, 1-(2-HYDROXY-5-METHYL PHENYL) FOR ANTI-MICROBIAL PROPERTIES. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Monooxygenase Activity of Indoleamine 2,3-Dioxygenase. (2023). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

-

Graphviz tutorial. (2021). YouTube. Retrieved February 7, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers. (2021). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

-

Indole. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Hansen Solubility Parameters 2000.pdf. (n.d.). Kinam Park. Retrieved February 7, 2026, from [https://www.kinampark.com/Hansen Solubility Parameters 2000.pdf]([Link] Solubility Parameters 2000.pdf)

-

User Guide. (n.d.). graphviz 0.21 documentation. Retrieved February 7, 2026, from [Link]

-

Harnessing Natural Deep Eutectic Solvents for Functional Foods: Enhancing Extraction, and Antioxidant/Anti-Inflammatory Bioactivity. (2024). MDPI. Retrieved February 7, 2026, from [Link]

-

Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. (2024). ChemRxiv. Retrieved February 7, 2026, from [Link]

-

HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. (2007). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Chemical Properties of Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1). (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]

-

Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. (2024). MDPI. Retrieved February 7, 2026, from [Link]

Sources

- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma [mdpi.com]

- 5. 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 14. specialchem.com [specialchem.com]

- 15. enamine.net [enamine.net]

- 16. sketchviz.com [sketchviz.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 22. ema.europa.eu [ema.europa.eu]

- 23. database.ich.org [database.ich.org]

- 24. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 25. admescope.com [admescope.com]

An In-Depth Technical Guide to 2-hydroxy-1-(1H-indol-5-yl)ethanone: Synthesis, Properties, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-1-(1H-indol-5-yl)ethanone, a derivative of the ubiquitous and biologically significant indole scaffold. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles, data on analogous compounds, and validated synthetic methodologies to offer a robust predictive profile. The guide details plausible synthetic routes, predicted physicochemical properties, expected spectral characteristics, and a discussion of its potential chemical reactivity and biological significance. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for applications in medicinal chemistry and materials science.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole scaffold has proven to be a privileged structure in drug discovery.[2] The introduction of an α-hydroxy ketone moiety to the 5-position of the indole ring, as in this compound, is anticipated to modulate the electronic and steric properties of the parent indole, potentially leading to novel biological activities. α-Hydroxy ketones are themselves important pharmacophores and versatile synthetic intermediates.[3] This guide aims to provide a detailed theoretical and practical framework for the study of this intriguing molecule.

Nomenclature and Structural Elucidation

-

IUPAC Name: this compound

-

Synonyms: 5-(2-hydroxyacetyl)indole, 5-(glycoloyl)indole

-

CAS Number: Not assigned.

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.19 g/mol

Caption: Chemical structure of this compound.

Predicted Physical and Chemical Properties

| Property | Predicted Value | Rationale |

| Appearance | White to off-white solid | Similar to 5-acetylindole and other crystalline hydroxy ketones. |

| Melting Point | > 120 °C | The introduction of a hydroxyl group is expected to increase the melting point compared to 5-acetylindole (m.p. 118-120 °C) due to hydrogen bonding. |

| Boiling Point | > 350 °C | Expected to be significantly higher than that of 5-acetylindole due to increased polarity and hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). Sparingly soluble in water and nonpolar solvents. | The hydroxyl and ketone groups will enhance solubility in polar solvents. The indole ring contributes to some lipophilicity. |

| pKa | ~16-17 (indole N-H), ~13-14 (hydroxyl H) | The indole N-H is weakly acidic. The α-hydroxyl proton is more acidic than a typical alcohol due to the electron-withdrawing effect of the adjacent carbonyl group. |

| LogP | < 2.0 | The addition of a hydroxyl group will decrease the LogP value compared to 5-acetylindole, indicating increased hydrophilicity. |

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached in a two-step sequence from commercially available indole: first, the introduction of the acetyl group at the 5-position to form 5-acetylindole, followed by the α-hydroxylation of the acetyl group.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(1H-indol-5-yl)ethanone (5-Acetylindole)

The introduction of an acetyl group onto the indole ring can be achieved via Friedel-Crafts acylation. While indole typically undergoes electrophilic substitution at the C3 position, acylation at C5 can be achieved, although it may require specific conditions or starting materials to favor this regioselectivity.[4]

Protocol 1: Friedel-Crafts Acylation of Indole

-

Reaction Setup: To a stirred solution of indole in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂ or Ar), add a Lewis acid catalyst (e.g., SnCl₄, AlCl₃) at 0 °C.[5][6]

-

Addition of Acylating Agent: Slowly add acetic anhydride or acetyl chloride to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Workup: Quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: From Indole-5-carboxylic Acid

An alternative route involves the reaction of indole-5-carboxylic acid with an organolithium reagent.[7]

-

Reaction Setup: Dissolve indole-5-carboxylic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.[7]

-

Addition of Reagent: Slowly add a solution of methyl lithium in diethyl ether.[7]

-

Reaction and Quenching: Stir the mixture at room temperature for several hours, then quench with a saturated aqueous solution of ammonium chloride.[7]

-

Extraction and Purification: Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[7]

Step 2: α-Hydroxylation of 5-Acetylindole

The conversion of the acetyl group to a hydroxyacetyl group can be accomplished through various oxidative methods.

Protocol 3: Oxidation with Oxone®

This method provides an effective and economical route for the α-hydroxylation of aryl ketones.[8][9]

-

Reaction Mixture: In a suitable solvent mixture (e.g., water-acetonitrile), combine 5-acetylindole, Oxone®, trifluoroacetic anhydride (TFAA), and a catalytic amount of iodobenzene.[9]

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 90 °C) for several hours, monitoring by TLC.[9]

-

Workup and Purification: After completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

Predicted Spectroscopic Data

The following spectral characteristics are predicted for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Indole N-H: A broad singlet between δ 11.0-12.0 ppm.

-

Aromatic Protons (Indole Ring):

-

H4: A doublet around δ 8.0-8.2 ppm.

-

H6: A doublet of doublets around δ 7.7-7.9 ppm.

-

H7: A doublet around δ 7.4-7.6 ppm.

-

H2 and H3: Signals in the aromatic region, likely between δ 6.5-7.5 ppm.

-

-

CH₂ (methylene): A singlet around δ 4.5-5.0 ppm.

-

OH (hydroxyl): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely between δ 3.0-5.0 ppm.

Note: NMR prediction tools can provide more specific estimated chemical shifts.[10][11][12]

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal around δ 195-205 ppm.

-

Indole Ring Carbons: Signals in the range of δ 100-140 ppm.

-

Methylene Carbon (CH₂OH): A signal around δ 65-75 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (hydroxyl): A broad absorption band in the region of 3200-3500 cm⁻¹.[13]

-

N-H Stretch (indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C=O Stretch (ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency from a typical aliphatic ketone.[14][15]

-

C-O Stretch (alcohol): A signal in the fingerprint region, typically around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 175.

-

Key Fragmentation Patterns:

Chemical Reactivity

The chemical reactivity of this compound is governed by its three main functional groups: the indole nucleus, the ketone, and the secondary alcohol.

-

Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with strong bases to form an indolyl anion, which can then be alkylated or acylated.[19]

-

Indole Ring: The indole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position.[20]

-

Ketone: The carbonyl group can undergo nucleophilic addition reactions (e.g., reduction to a diol, Grignard reactions) and can be a site for condensation reactions.

-

Hydroxyl Group: The secondary alcohol can be oxidized to an α-dicarbonyl compound, esterified, or etherified. It can also participate in hydrogen bonding, influencing the molecule's physical properties and intermolecular interactions.

Potential Biological and Pharmacological Significance

While the specific biological activities of this compound have not been reported, the indole scaffold is present in a multitude of biologically active compounds.[2] Indole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1][21] The introduction of the α-hydroxy ketone functionality may impart unique biological properties. For instance, α-hydroxy ketones are known to be present in some natural products with biological activity and can act as precursors to other important functional groups. Further research is warranted to explore the potential of this molecule in various therapeutic areas.

Conclusion

This compound represents a promising yet underexplored molecule at the intersection of indole chemistry and α-hydroxy ketone functionality. This guide has provided a comprehensive, albeit largely predictive, overview of its properties and a clear roadmap for its synthesis. By leveraging established synthetic methodologies for Friedel-Crafts acylation and subsequent α-hydroxylation, researchers can access this compound for further investigation. The predicted spectral and physicochemical properties herein serve as a valuable reference for its characterization. The diverse biological activities associated with the indole nucleus suggest that this compound is a compelling target for screening in drug discovery programs.

References

-

Reuman, M., & Dimmock, J. R. (1987). Acylation of Indole under Friedel−Crafts Conditions—An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2005). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 7(12), 2453–2456. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Organic Letters, 8(15), 3391–3393. [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Indole synthesis. [Link]

-

Christoffers, J., & Werner, T. (2002). New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation. Synlett, (11), 1751-1758. [Link]

-

Chemistry LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 036-056. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Wikipedia. (2024). Indole. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

The Pharma Innovation Journal. (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti- Microbial. [Link]

-

Zhao, J., et al. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis, 5(6), 3608-3611. [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

-

Chemistry LibreTexts. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). The infrared absorption spectra of some aromatic hydroxy-ketones. [Link]

-

Chemaxon. (n.d.). NMR Predictor. [Link]

-

University of Calgary. (n.d.). IR: ketones. [Link]

-

IntechOpen. (2024). Synthesis and evaluation of biological activity of some novel indoles. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. 5-Acetylindole | 53330-94-2 [chemicalbook.com]

- 8. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 9. An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones [organic-chemistry.org]

- 10. Visualizer loader [nmrdb.org]

- 11. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. bhu.ac.in [bhu.ac.in]

- 20. Indole - Wikipedia [en.wikipedia.org]

- 21. wisdomlib.org [wisdomlib.org]

An In-Depth Technical Guide to the Speculative Mechanism of Action of 2-hydroxy-1-(1H-indol-5-yl)ethanone

Preamble: The Rationale for Inquiry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique electronic and steric properties allow it to interact with a diverse range of biological targets.[3] When substituted at the 5-position with a 2-hydroxyethanone moiety, as in 2-hydroxy-1-(1H-indol-5-yl)ethanone, a novel chemical entity with intriguing, yet unexplored, therapeutic potential emerges. The ethanone linker provides a degree of rotational freedom, while the terminal hydroxyl group introduces a potential site for hydrogen bonding and metabolic transformation.

This technical guide provides a speculative exploration into the potential mechanisms of action of this compound. Grounded in the established pharmacology of its constituent chemical motifs—the indole-5-yl core and the 2-hydroxyacetophenone-like side chain—we will propose several plausible biological targets and signaling pathways. This document is intended not as a definitive statement of fact, but as a rigorously structured framework for future investigation, complete with detailed experimental protocols designed to test the articulated hypotheses.

Molecular Profile and Structural Considerations

This compound is a small molecule characterized by the fusion of a benzene and a pyrrole ring, forming the indole scaffold, with a hydroxyacetyl group attached to the C5 position of the benzene ring.

-

The Indole-5-yl Moiety: Substitution at the C5 position of the indole ring is a common feature in many biologically active compounds. The electronic nature of the substituent at this position can significantly influence receptor affinity and selectivity. For instance, the introduction of electron-withdrawing groups at C5 has been shown to enhance affinity for the serotonin transporter.[4]

-

The 2-Hydroxyethanone Side Chain: This functional group is reminiscent of 2-hydroxyacetophenone derivatives, which have been utilized as scaffolds in the development of various bioactive agents, including Liver X Receptor (LXR) agonists.[5][6] The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule within a protein's binding pocket. The ketone functionality also presents a key interaction point.

Speculative Mechanisms of Action and Experimental Validation

Given the absence of direct biological data for this compound, we propose three primary speculative mechanisms of action based on structure-activity relationships of related compounds. Each hypothesis is accompanied by a detailed experimental workflow for validation.

Hypothesis I: Inhibition of Tubulin Polymerization

Rationale: Many indole derivatives are potent anticancer agents that function by disrupting microtubule dynamics through inhibition of tubulin polymerization.[7] These compounds often bind to the colchicine binding site on β-tubulin. The indole nucleus of this compound could potentially occupy this site, leading to cell cycle arrest and apoptosis in proliferating cells.

Experimental Validation Workflow:

Protocol 2.1.1: In Vitro Tubulin Polymerization Assay

Objective: To determine if this compound directly inhibits the polymerization of purified tubulin.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

-

Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in G-PEM buffer.

-

Prepare positive (paclitaxel, 10 µM) and negative (DMSO vehicle) controls.

-

-

Assay Procedure:

-

In a 96-well, clear-bottom plate, add 10 µL of the test compound dilutions or controls.

-

Add 90 µL of the tubulin solution (final concentration 3 mg/mL) to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

Calculate the rate of polymerization and the maximal polymer mass.

-

Determine the IC₅₀ value of this compound for tubulin polymerization inhibition.

-

Data Presentation (Hypothetical):

| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition |

| This compound | 5.2 |

| Colchicine (Reference) | 0.8 |

| Paclitaxel (Reference) | N/A (Promoter) |

| Vehicle (DMSO) | No Inhibition |

Diagram 2.1.1: Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for assessing tubulin polymerization inhibition.

Hypothesis II: Modulation of Inflammatory Pathways via COX/LOX Inhibition

Rationale: The indole scaffold is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[1] Some indole derivatives also exhibit dual COX/LOX inhibitory activity. The structural features of this compound may allow it to fit within the active sites of these enzymes, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.

Experimental Validation Workflow:

Protocol 2.2.1: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

Objective: To evaluate the direct inhibitory effect of this compound on the activity of COX-1, COX-2, and 5-LOX enzymes.

Methodology:

-

Reagent Preparation:

-

Use commercially available enzyme immunoassay (EIA) kits for COX-1 (ovine), COX-2 (human recombinant), and 5-LOX (potato).

-

Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions.

-

Prepare reference inhibitors: SC-560 (for COX-1), celecoxib (for COX-2), and zileuton (for 5-LOX).

-

-

Assay Procedure (COX-1/2):

-

Follow the manufacturer's protocol. Typically, this involves incubating the enzyme with the test compound and arachidonic acid (substrate).

-

The assay measures the amount of prostaglandin F2α produced, which is detected colorimetrically.

-

-

Assay Procedure (5-LOX):

-

Follow the manufacturer's protocol. This assay typically measures the production of leukotrienes from arachidonic acid, often detected via a colorimetric reaction.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ values for each enzyme by fitting the data to a dose-response curve.

-

Data Presentation (Hypothetical):

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

| This compound | 15.8 | 2.5 | 9.7 |

| Indomethacin (Reference) | 0.1 | 1.2 | >100 |

| Zileuton (Reference) | >100 | >100 | 0.5 |

Diagram 2.2.1: Hypothesized Anti-inflammatory Signaling Pathway

Caption: Proposed inhibition of COX and LOX pathways.

Hypothesis III: Interaction with Serotonergic System Components

Rationale: The indole core is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Many indole-containing compounds act as ligands for serotonin receptors or transporters.[8] Ibogaine, an indole alkaloid, interacts with multiple neurotransmitter systems, including serotonin receptors.[9] The specific substitution pattern of this compound could confer affinity and selectivity for a particular 5-HT receptor subtype or the serotonin transporter (SERT).

Experimental Validation Workflow:

Protocol 2.3.1: Radioligand Binding Assays for Serotonin Receptors and Transporter

Objective: To determine the binding affinity of this compound for a panel of serotonin receptor subtypes and the serotonin transporter.

Methodology:

-

Reagent Preparation:

-

Utilize commercially available membrane preparations from cells expressing individual human recombinant 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) or SERT.

-

Select appropriate radioligands for each target (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A, [³H]Citalopram for SERT).

-

Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions.

-

Prepare known reference compounds for each target for determination of non-specific binding.

-

-

Assay Procedure:

-

In a 96-well filter plate, incubate the membrane preparation, radioligand, and test compound/vehicle at appropriate concentrations and temperatures according to established protocols for each target.

-

After incubation, rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from free radioligand.

-

Allow filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration.

-

Determine the inhibition constant (Ki) for this compound at each target by fitting the data to a one-site competition binding model.

-

Data Presentation (Hypothetical):

| Target | Radioligand | Ki (nM) for this compound |

| 5-HT₁A Receptor | [³H]8-OH-DPAT | 850 |

| 5-HT₂A Receptor | [³H]Ketanserin | 75 |

| 5-HT₂C Receptor | [³H]Mesulergine | 1200 |

| Serotonin Transporter (SERT) | [³H]Citalopram | >10,000 |

Diagram 2.3.1: Logical Flow for Serotonergic Activity Screening

Caption: Decision tree for investigating serotonergic activity.

Synthesis of Hypotheses and Future Directions

This guide outlines three plausible, experimentally testable hypotheses for the mechanism of action of this compound. It is conceivable that the compound exhibits polypharmacology, acting on multiple targets to varying degrees. For instance, an effect on the 5-HT₂A receptor (Hypothesis III) could be synergistic with anti-inflammatory actions (Hypothesis II), as serotonin signaling can modulate inflammatory responses.

Should initial screening yield positive results in any of these areas, further investigation would be warranted. This would include:

-

Cell-based assays: Validating the in vitro findings in relevant cell lines (e.g., cancer cell lines for tubulin inhibition, macrophage cell lines for anti-inflammatory effects).

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the parent compound to identify key structural features required for activity and to optimize potency and selectivity.

-

In vivo studies: Evaluating the compound's efficacy and safety in appropriate animal models of disease.

The speculative frameworks provided herein offer a robust starting point for the systematic elucidation of the pharmacological profile of this compound, a molecule that sits at the intersection of several pharmacologically privileged scaffolds.

References

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Retrieved from [Link]

-

Hussain, Z., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved from [Link]

-

JETIR. (Year N/A). A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. Retrieved from [Link]

-

Kaur, G., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Retrieved from [Link]

-

Kuethe, J. T., et al. (2005). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. PubMed. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Retrieved from [Link]

-

Melagraki, G., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. Retrieved from [Link]

-

Wikipedia. (Date N/A). Ibogaine. Retrieved from [Link]

-

S. K. Sharma, & R. Kumar. (2012). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research. Retrieved from [Link]

-

Shibuya, K., et al. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. PubMed. Retrieved from [Link]

-

Singh, A., & Kumar, R. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Retrieved from [Link]

-

Singh, B., & Kumar, A. (2017). The Multi‐Pharmacological Targeted Role of Indole and its Derivatives: A review. ResearchGate. Retrieved from [Link]

-

Varricchio, C., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. Retrieved from [Link]

-

Wang, Y., et al. (2021). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. NIH. Retrieved from [Link]

-

Wróbel, D., et al. (2001). Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors. PubMed. Retrieved from [Link]

-

Zareen, S., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Retrieved from [Link]

- Google Patents. (Date N/A). Syntheses based on 2-hydroxyacetophenone.

-

Wang, G., et al. (2018). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. ACS Publications. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 4. Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Ibogaine - Wikipedia [en.wikipedia.org]

Methodological & Application

synthesis of 2-hydroxy-1-(1H-indol-5-yl)ethanone experimental protocol

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-hydroxy-1-(1H-indol-5-yl)ethanone (also known as 5-(alpha-hydroxyacetyl)indole). The indole scaffold is a privileged structure in drug discovery, and the alpha-hydroxy ketone moiety serves as a critical pharmacophore in various kinase inhibitors and receptor modulators. This guide prioritizes a Protection-Acylation-Functionalization-Deprotection strategy, ensuring regioselectivity at the C5 position while mitigating side reactions typical of the electron-rich indole nucleus.

Retrosynthetic Analysis & Strategy

The synthesis of 5-substituted indoles is often complicated by the high nucleophilicity of the C3 position. Direct Friedel-Crafts acylation of indole typically yields the C3-acetyl product. Therefore, this protocol utilizes 5-bromoindole as the starting material, leveraging cross-coupling chemistry to install the acetyl group specifically at C5.

Strategic Pillars:

-

N-Protection: Essential to prevent N-alkylation/acylation and to modulate the electron density of the indole ring during oxidation steps. The Tosyl (Ts) group is selected for its crystallinity and ease of removal.

-

C5-Acylation: A Stille cross-coupling with tributyl(1-ethoxyvinyl)tin provides a masked acetyl group (enol ether), which is unmasked via mild acidic hydrolysis.

-

Alpha-Functionalization: Selective alpha-bromination followed by nucleophilic displacement with acetate.

-

Global Deprotection: A final basic hydrolysis step simultaneously cleaves the alpha-acetate ester and the N-tosyl protecting group to yield the target alcohol.

Synthetic Pathway Visualization

Figure 1: Step-wise synthetic pathway from 5-bromoindole to the target alpha-hydroxy ketone.

Experimental Protocol

Step 1: N-Protection of 5-Bromoindole

Objective: Mask the indole nitrogen to prevent side reactions and facilitate purification.

-

Reagents: 5-Bromoindole (1.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), p-Toluenesulfonyl chloride (TsCl, 1.1 equiv), DMF (anhydrous).

-

Procedure:

-

Charge a flame-dried flask with 5-bromoindole dissolved in anhydrous DMF (0.5 M concentration) under Nitrogen atmosphere.

-

Cool to 0°C in an ice bath.

-

Add NaH portion-wise over 15 minutes. Allow gas evolution to cease (approx. 30 min).

-

Add TsCl solution (in minimal DMF) dropwise.

-

Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Pour into ice-water. The product often precipitates as a solid. Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.

-

Step 2: Stille Coupling (Installation of Acetyl Group)

Objective: Install the acetyl moiety at C5 using a masked enol ether.

-

Reagents: 1-Tosyl-5-bromoindole (1.0 equiv), Tributyl(1-ethoxyvinyl)tin (1.1 equiv), Pd(PPh3)4 (0.05 equiv), Toluene (degassed).

-

Procedure:

-

Dissolve the protected indole in degassed Toluene (0.2 M).

-

Add the tin reagent and the Palladium catalyst.

-

Reflux (110°C) for 12–16 hours under Nitrogen.

-

Hydrolysis: Cool the mixture to RT and add 1N HCl (aq). Stir vigorously for 1 hour. This step hydrolyzes the intermediate enol ether to the ketone.

-

Workup: Extract with EtOAc. Wash organic layer with KF (aq) solution (to precipitate tin residues as insoluble fluoride). Filter through Celite.

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

-

Note: This yields 1-Tosyl-5-acetylindole .

-

Step 3: Selective Alpha-Bromination

Objective: Introduce a leaving group at the alpha-position of the acetyl group.

-

Reagents: 1-Tosyl-5-acetylindole (1.0 equiv), Phenyltrimethylammonium tribromide (PTAB, 1.05 equiv), THF.

-

Procedure:

-

Dissolve the ketone in THF (0.1 M).

-

Add PTAB solid portion-wise at RT. PTAB is preferred over elemental bromine (Br2) as it provides a stoichiometric, gradual release of bromine, preventing over-bromination or ring bromination.

-

Stir for 2–4 hours. The orange color of the reagent will fade.

-

Workup: Quench with saturated NaHCO3. Extract with DCM.[1] Dry over MgSO4 and concentrate.

-

Stability Note: The alpha-bromo ketone is lachrymatory and potentially unstable; use immediately in the next step.

-

Step 4: Displacement and Global Deprotection

Objective: Convert the bromide to a hydroxyl group and remove the N-tosyl protection in a streamlined workflow.

-

Reagents: Potassium Acetate (KOAc, 2.0 equiv), DMF, NaOH (2M aq), Methanol.

-

Procedure:

-

Displacement: Dissolve the crude alpha-bromo intermediate in DMF. Add KOAc and heat to 60°C for 2 hours. This forms the alpha-acetoxy intermediate.[2][3]

-

Deprotection: Without isolating the intermediate, cool the solution to RT. Add Methanol (equal volume to DMF) and NaOH (2M, 3.0 equiv).

-

Heat to reflux (approx. 70°C) for 1–2 hours. This saponifies the acetate ester and cleaves the N-tosyl sulfonamide.

-

Workup: Neutralize with 1N HCl to pH ~7. Remove Methanol under reduced pressure.[1] Extract the aqueous residue with EtOAc (3x).

-

Purification: The final product is polar. Purify via column chromatography (DCM/MeOH 95:5) or recrystallization from Ethanol/Water.

-

Data Summary & Critical Parameters

| Parameter | Specification / Condition | Rationale |

| Starting Material | 5-Bromoindole | Commercially available; avoids C3 regioselectivity issues. |

| Catalyst | Pd(PPh3)4 (5 mol%) | Standard for Stille coupling; ensures high turnover. |

| Brominating Agent | PTAB (TMSPhNBr3) | Milder than Br2; prevents bromination of the indole C3 position. |

| Hydrolysis Base | NaOH / MeOH | Strong enough to cleave N-Tosyl; mild enough to preserve the indole ring. |